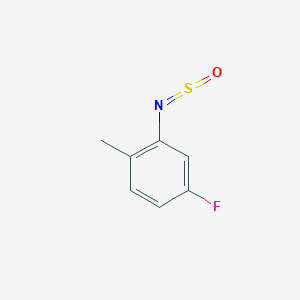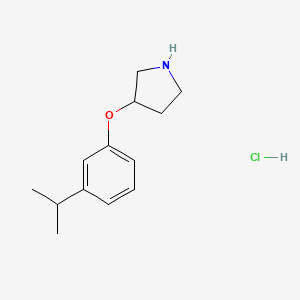
3-(3-Isopropylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(3-Isopropylphenoxy)pyrrolidine hydrochloride, also known as IPPH, is a new psychoactive substance (NPS) that has recently gained popularity. It has a molecular formula of C13H20ClNO .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H19NO.ClH/c1-10(2)11-4-3-5-12(8-11)15-13-6-7-14-9-13;/h3-5,8,10,13-14H,6-7,9H2,1-2H3;1H .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound. Pyrrolidine compounds are often involved in 1,3-dipolar cycloaddition reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrrolidines are crucial heterocyclic organic compounds with significant biological effects and industrial applications, such as in medicines, dyes, and agrochemicals. The chemistry of pyrrolidines, including their synthesis through various reactions, is a vital area of study. For instance, Magdalena Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines via [3+2] cycloaddition, showcasing the polar nature of these reactions under mild conditions.
Methodological Advancements in Pyrrolidine Synthesis
The development of simple and efficient methods for synthesizing pyrrolidine derivatives, such as 3-(pyrrolidin-1-yl)piperidine, indicates the ongoing efforts to produce these compounds in large quantities for various applications. This approach simplifies the production process, which is crucial for their application in medicinal chemistry and other fields R. Smaliy et al., 2011.
Applications in Material Science and Organic Chemistry
Pyrrolidine derivatives are instrumental in synthesizing complex molecules and materials. For example, they play a role in creating polymers with specific properties and in developing novel compounds with potential pharmacological activities. The synthesis of substituted pyridines via formal (3+3) cycloaddition of enamines with unsaturated aldehydes and ketones, utilizing pyrrolidine hydrochloride, demonstrates the versatility of pyrrolidine derivatives in facilitating complex chemical reactions Xi-Jie Dai et al., 2022.
Biological and Pharmacological Research
While excluding direct references to drug use and side effects, it's noteworthy that the structural motifs of pyrrolidine derivatives are integral to designing molecules with potential biological activity. Research into these compounds' synthesis and reactivity can lead to new therapeutic agents and materials with unique properties. The exploration of their anti-microbial and anti-fungal activities, as demonstrated in studies on pyrrolidine derivatives of carvotacetone and monoterpenes, underscores the biological relevance of these compounds in pharmaceutical research Veronica M. Masila et al., 2020.
Safety and Hazards
Orientations Futures
Given the recent popularity of 3-(3-Isopropylphenoxy)pyrrolidine hydrochloride as a new psychoactive substance (NPS), future research may focus on understanding its pharmacological effects, potential uses, and safety profile. Additionally, the development of new pyrrolidine compounds with different biological profiles is a promising area of research .
Propriétés
IUPAC Name |
3-(3-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(2)11-4-3-5-12(8-11)15-13-6-7-14-9-13;/h3-5,8,10,13-14H,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDSNXMYVMBQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




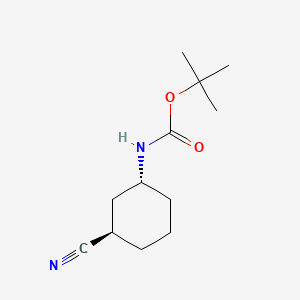
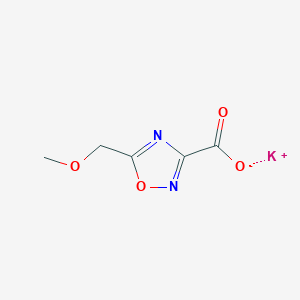

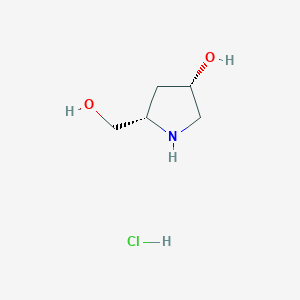
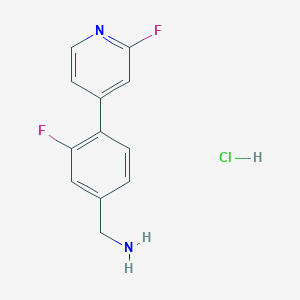


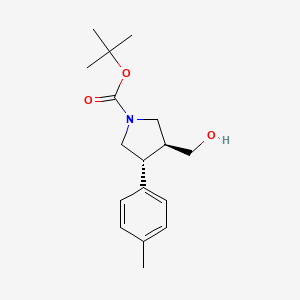

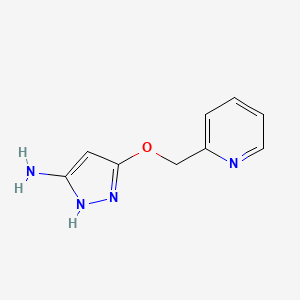
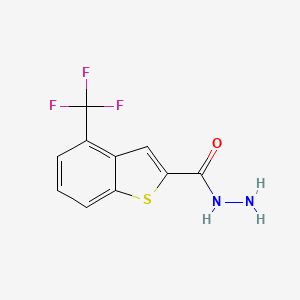
![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)
